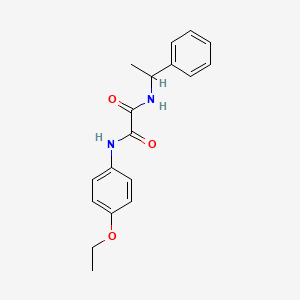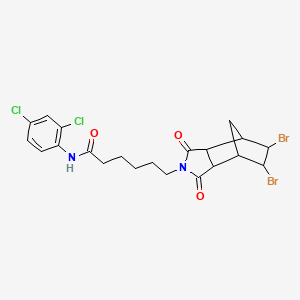![molecular formula C20H35N3O5S B12464466 (2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide](/img/structure/B12464466.png)
(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, which include both amino and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide typically involves multi-step organic reactions The initial step often includes the preparation of (2S)-2,6-diaminohexanoic acid through the reaction of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Applications De Recherche Scientifique
(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide involves its interaction with specific molecular targets. The amino and sulfonyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2,6-diaminohexanoic acid: A simpler analog with similar amino functional groups but lacking the sulfonyl group.
(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide: A related compound with a similar sulfonyl group but different structural features.
Uniqueness
The uniqueness of (2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide lies in its combination of amino and sulfonyl functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C20H35N3O5S |
|---|---|
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide |
InChI |
InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)/t11-;5-/m00/s1 |
Clé InChI |
JEJFWWFZAQBZMJ-FIZIFZEPSA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C.C(CCN)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(pyridin-4-ylcarbonyl)-N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]hydrazinecarboxamide](/img/structure/B12464383.png)






![3-{[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]methyl}benzoic acid hydrochloride](/img/structure/B12464429.png)

![N~4~-benzyl-N~6~-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12464432.png)

![1-Acetyl-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12464449.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B12464459.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine](/img/structure/B12464483.png)
